Synthesis pathway for N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
Synthesis pathway for N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed exploration of a viable synthetic pathway for N,N-Dimethyl-2-(perfluorophenoxy)ethanamine. This document is structured to offer not just a procedural outline but also a deep dive into the chemical reasoning that underpins the methodological choices, ensuring a blend of theoretical knowledge and practical application.
Introduction: The Significance of Fluorinated Phenoxyethanamines
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and physicochemical properties of a compound, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is a compound of interest due to its combination of a highly fluorinated aromatic ring and a tertiary amine moiety, suggesting potential applications as a building block in the synthesis of novel pharmaceuticals or as a ligand in coordination chemistry.
This guide will focus on the most logical and established method for the synthesis of this and similar aryl ethers: the Williamson ether synthesis.[4][5][6][7]
Core Synthesis Pathway: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[6][7] The reaction proceeds via an S_N2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[5][6][8]
In the context of synthesizing N,N-Dimethyl-2-(perfluorophenoxy)ethanamine, the most strategic approach involves the reaction of pentafluorophenoxide with a suitable 2-(dimethylamino)ethyl halide. This "disconnection" is favored because the alternative (a perfluoroaromatic nucleophilic substitution on hexafluorobenzene by 2-(dimethylamino)ethanol) would require much harsher conditions.
The overall transformation can be depicted as follows:
Caption: Overall schematic of the Williamson ether synthesis pathway.
Mechanistic Considerations
The reaction is initiated by the deprotonation of the acidic pentafluorophenol. The electron-withdrawing nature of the five fluorine atoms significantly increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base.[9] The resulting pentafluorophenoxide is an excellent nucleophile.
This nucleophile then attacks the electrophilic carbon of the 2-(dimethylamino)ethyl halide, which bears the leaving group (chloride or bromide). This step proceeds via a classic S_N2 backside attack.[5][6]
Detailed Experimental Protocol
This protocol is a well-reasoned approach based on established chemical principles for this class of reaction.
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Pentafluorophenol | 771-61-9 | 184.06 | Corrosive, toxic; handle with care. |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | 24.00 | Flammable solid, reacts violently with water. |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | 144.04 | Hygroscopic. Can be used directly or after neutralization. |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Anhydrous grade is crucial. |
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Deprotonation of Pentafluorophenol: Anhydrous DMF is added to the flask, followed by the careful addition of sodium hydride. The resulting suspension is cooled to 0 °C in an ice bath. A solution of pentafluorophenol in anhydrous DMF is then added dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. The mixture is stirred at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the sodium pentafluorophenoxide.
-
Nucleophilic Substitution: A solution of 2-(dimethylamino)ethyl chloride (prepared by neutralizing the hydrochloride salt with a suitable base and extracting into an organic solvent, or used directly with an additional equivalent of base in the main reaction) in anhydrous DMF is added dropwise to the reaction mixture.
-
Reaction Progression: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield N,N-Dimethyl-2-(perfluorophenoxy)ethanamine as a pure compound.
Causality in Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. Potassium carbonate is a milder alternative that can also be effective, particularly at elevated temperatures.
-
Solvent Selection: Anhydrous DMF is an excellent polar aprotic solvent for S_N2 reactions. It effectively solvates the sodium cation, leaving the phenoxide anion highly nucleophilic. For a similar reaction, DMF was found to be superior to tetrahydrofuran.[10]
-
Temperature Control: The initial deprotonation is performed at a low temperature to control the exothermic reaction between sodium hydride and the acidic phenol. The subsequent substitution reaction is heated to increase the reaction rate.
-
Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is critical to prevent the quenching of the sodium hydride and the phenoxide by atmospheric moisture.
Data Presentation: Hypothetical Reaction Parameters
| Parameter | Value |
| Stoichiometry (Phenol:NaH:Halide) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C (deprotonation), 70 °C (substitution) |
| Reaction Time | 6-12 hours |
| Expected Yield | 70-85% |
| Purity (post-purification) | >98% |
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is grounded in well-established reaction mechanisms. The progress of the reaction can be easily monitored, providing clear checkpoints. For instance, the disappearance of the pentafluorophenol starting material as monitored by TLC or GC would indicate the completion of the reaction. The final product's identity and purity can be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, validating the success of the synthesis.
Conclusion
The Williamson ether synthesis represents a highly effective and reliable method for the preparation of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine. By carefully selecting the appropriate base, solvent, and reaction conditions, and by adhering to stringent anhydrous techniques, this synthesis can be performed efficiently and in good yield. The principles and the detailed protocol outlined in this guide provide a solid foundation for researchers to successfully synthesize this and other related fluorinated compounds.
References
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Fluorine Notes. (2021, June). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. [Link]
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
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Anton, S. D., & Miller, K. D. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1103. [Link]
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Godbe, J. W., & Swarts, F. (1966). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Organic Chemistry, 31(7), 2445–2448. [Link]
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